molecular formula C7H5NO3 B1659709 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione CAS No. 67411-05-6

1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione

Cat. No.: B1659709
CAS No.: 67411-05-6
M. Wt: 151.12 g/mol
InChI Key: XXDNBXCNUGQZIQ-UHFFFAOYSA-N
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Description

1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione is a heterocyclic compound with a unique structure that combines a pyrrole ring with a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione can be synthesized through various synthetic routes. One common method involves the reaction of 1-aryl-4,5-diaroyl-1H-pyrrole-2,3-diones with styrene to form substituted 7,7a-dihydropyrano[4,3-b]pyrrole-2,3(1H,6H)-diones . This reaction typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using optimized synthetic routes and reaction conditions. The use of efficient catalysts and reaction optimization can enhance yield and purity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts). Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione include:

Uniqueness

This compound is unique due to its specific combination of pyrrole and pyran rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

1,7-dihydropyrano[4,3-b]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-6-3-5-4(1-2-8-5)7(10)11-6/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDNBXCNUGQZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314812
Record name 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67411-05-6
Record name NSC288723
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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